N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a fused heterocyclic core and substituted aryl/alkoxy groups. The structure includes:
- A pyrazolo[1,5-a]pyrazin-4-one scaffold, which is critical for binding to biological targets due to its planar, electron-rich aromatic system.
- 3,5-dimethoxyphenyl and 4-ethoxyphenyl substituents, which enhance solubility and modulate receptor interactions.
- An acetamide linker that improves pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H24N4O5/c1-4-33-18-7-5-16(6-8-18)21-14-22-24(30)27(9-10-28(22)26-21)15-23(29)25-17-11-19(31-2)13-20(12-17)32-3/h5-14H,4,15H2,1-3H3,(H,25,29) |
InChI Key |
YOEDOBIEBKRQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Structural Differences : Replaces the pyrazolo[1,5-a]pyrazin-4-one core with a pyrazolo[1,5-a]pyrimidine system.
- Functional Impact : The pyrimidine ring increases electron density, enhancing binding to central nervous system (CNS) targets like translocator protein (TSPO). F-DPA exhibits higher blood-brain barrier permeability compared to acetamide derivatives with bulkier substituents .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Structural Differences : Substitutes the 3,5-dimethoxyphenyl group with a dihydrobenzodioxin moiety.
- Functional Impact : The benzodioxin group improves metabolic stability but reduces solubility. This compound shows moderate herbicidal activity (IC₅₀ = 12 µM against Amaranthus retroflexus) .
Substituent Effects on Bioactivity
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) improve target affinity but may reduce bioavailability.
- Methoxy/ethoxy groups enhance solubility but can decrease metabolic stability due to oxidative demethylation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
